molecular formula C18H18N4O5S B11969561 4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol

4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol

Cat. No.: B11969561
M. Wt: 402.4 g/mol
InChI Key: IJGIDLCNRUTABR-DJKKODMXSA-N
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Description

4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a sulfanyl group, and a trimethoxyphenyl group, which contribute to its unique chemical properties. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.

    Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl group to the triazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

    Final Assembly: The final compound is assembled by linking the triazole derivative with 1,3-benzenediol through an imine formation reaction, typically under mild acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its triazole ring and sulfanyl group make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown promise in various assays, indicating potential antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its pharmacological properties, including its potential as an enzyme inhibitor or receptor modulator. Studies are ongoing to explore its efficacy and safety in preclinical models.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and sulfanyl group may play crucial roles in binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-((E)-{[3-Sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H18N4O5S

Molecular Weight

402.4 g/mol

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O5S/c1-25-14-6-11(7-15(26-2)16(14)27-3)17-20-21-18(28)22(17)19-9-10-4-5-12(23)8-13(10)24/h4-9,23-24H,1-3H3,(H,21,28)/b19-9+

InChI Key

IJGIDLCNRUTABR-DJKKODMXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

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